1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for isotopically labeled compounds. The official IUPAC name for this compound is 2,2,3,3,5,5,6,6-octadeuterio-1-(2-methoxyphenyl)piperazine hydrochloride. This designation clearly indicates the specific positions of deuterium substitution within the six-membered piperazine ring structure.
Alternative nomenclature systems have also been employed in the literature. The compound is frequently referred to as 1-(2-Methoxyphenyl)piperazine-d8 MonoHydrochloride or 4-(2-Methoxyphenyl)piperazine-d8 Hydrochloride, reflecting different numbering conventions for the piperazine ring system. The designation "d8" specifically indicates the presence of eight deuterium atoms, all located at the carbon positions of the piperazine ring.
The Chemical Abstracts Service has assigned the registry number 1185090-82-7 to this deuterated hydrochloride salt. This unique identifier distinguishes it from the non-deuterated parent compound, which bears the CAS number 5464-78-8 for the hydrochloride salt form. The systematic approach to nomenclature ensures unambiguous identification of this isotopically labeled compound in chemical databases and scientific literature.
Molecular Formula and Isotopic Composition Analysis
The molecular formula of this compound is C₁₁H₉D₈ClN₂O, with a corresponding molecular weight of 236.77 daltons. This formula reflects the selective deuteration of the piperazine ring while maintaining protium atoms in the methoxyphenyl substituent and the hydrochloride moiety. The isotopic composition represents a systematic replacement of hydrogen atoms at positions 2, 3, 5, and 6 of the piperazine ring, with each carbon bearing two deuterium atoms.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₉D₈ClN₂O | |
| Molecular Weight | 236.77 g/mol | |
| Deuterium Content | 8 atoms | |
| Isotopic Purity | >95% | |
| CAS Number | 1185090-82-7 |
The deuterium incorporation pattern follows the structural framework of the parent piperazine-d8 molecule, which has been characterized as 2,2,3,3,5,5,6,6-octadeuteriopiperazine. This specific labeling pattern ensures that all methylene carbons in the six-membered ring bear deuterium substituents, while the nitrogen atoms retain their bonding to hydrogen or the methoxyphenyl group. The selective deuteration strategy preserves the electronic properties of the aromatic methoxyphenyl moiety while providing isotopic labeling at metabolically relevant positions.
The isotopic composition analysis reveals that the deuterium atoms are exclusively located within the saturated piperazine ring system. The 2-methoxyphenyl substituent retains its natural isotopic composition, including protium atoms in both the aromatic ring and the methoxy group. This selective labeling approach facilitates detailed metabolic studies and analytical applications where discrimination between the aromatic and aliphatic portions of the molecule is crucial.
X-ray Crystallographic Studies of Deuterated Piperazine Derivatives
Crystallographic investigations of deuterated piperazine derivatives have provided valuable insights into the structural consequences of isotopic substitution. High-resolution X-ray diffraction studies on deuterated protein crystals have demonstrated that deuteration effects on crystal structure are generally minimal but measurably detectable. These findings have direct relevance to understanding the crystalline behavior of small molecule deuterated compounds such as this compound.
Research on proteinase K crystals obtained from deuterated solutions revealed that deuteration induces small but systematic changes in unit cell parameters. The study showed that complete deuteration increased the unit cell volume by approximately 1.5%, with corresponding changes in diffraction quality metrics. The Root-mean-square differences and Wilson B-factors increased gradually with increasing deuterium oxide proportion, suggesting that deuteration can affect crystal packing arrangements even in the absence of direct hydrogen bonding involvement.
Crystallographic studies of related piperazine derivatives have established fundamental structural parameters that inform our understanding of the deuterated analog. The crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate revealed that the piperazine ring adopts a chair conformation with puckering parameters Q = 0.582(3) Å, θ = 176.3(3)°, and φ = 338(4)°. The chair conformation represents the most energetically favorable arrangement for six-membered saturated rings, and deuterium substitution is not expected to significantly alter this preferred geometry.
The deuteration effects on hydrogen bonding networks represent a critical consideration in crystallographic analysis. Deuterium forms weaker hydrogen bonds compared to protium due to the increased vibrational frequency and reduced zero-point energy. This difference can lead to subtle changes in crystal packing arrangements and intermolecular interaction patterns, potentially affecting the overall crystal stability and morphology.
Conformational Analysis Through Density Functional Theory Calculations
Density Functional Theory calculations have emerged as a powerful tool for investigating the conformational preferences and electronic properties of piperazine derivatives. Recent computational studies on related fluorinated piperazine compounds have demonstrated the utility of DFT methods in predicting molecular geometries, electronic structures, and reactivity patterns. These methodological approaches provide a theoretical framework for understanding the conformational behavior of this compound.
Conformational analysis of arylpiperazine derivatives typically involves potential energy surface scanning along rotational bonds to identify stable minimum energy conformers. The most stable conformations generally correspond to arrangements where the aromatic substituent occupies an equatorial position on the piperazine ring, minimizing steric interactions while optimizing electronic delocalization effects. DFT calculations using the B3LYP functional have proven particularly effective for these systems, providing accurate predictions of bond lengths, angles, and torsional preferences.
The electronic structure analysis through Frontier Molecular Orbital theory reveals important insights into the reactivity patterns of piperazine derivatives. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's chemical reactivity, with the methoxyphenyl substituent typically contributing significantly to the frontier orbital character. Molecular electrostatic potential mapping provides additional information about charge distribution and potential interaction sites for intermolecular associations.
Computational studies have also examined the effects of deuterium substitution on vibrational frequencies and molecular dynamics. The increased mass of deuterium atoms leads to predictable red-shifts in vibrational frequencies, following the relationship ν(D)/ν(H) = √(μ(H)/μ(D)), where μ represents the reduced mass. These frequency shifts are particularly pronounced for modes involving significant motion of the deuterated carbons, providing characteristic spectroscopic signatures for analytical identification.
| DFT Parameter | Typical Values | Deuteration Effect |
|---|---|---|
| C-D Bond Length | ~1.09 Å | +0.005 Å vs C-H |
| D-C-D Angle | ~109° | Minimal change |
| Vibrational Frequency | 2100-2200 cm⁻¹ | √2 reduction vs C-H |
| Zero-Point Energy | Reduced | ~15% decrease per D |
Comparative Structural Features With Non-deuterated Analogues
The structural comparison between this compound and its non-deuterated analog reveals the subtle but measurable consequences of isotopic substitution. The parent compound, 1-(2-Methoxyphenyl)piperazine, possesses the molecular formula C₁₁H₁₆N₂O with a molecular weight of 192.26 daltons. The deuterated version shows an increase of 44.51 daltons, corresponding precisely to the replacement of eight hydrogen atoms with eight deuterium atoms.
Structural investigations of the non-deuterated compound have established fundamental geometric parameters that serve as reference points for understanding deuteration effects. The piperazine ring consistently adopts a chair conformation in crystal structures, with the 2-methoxyphenyl substituent occupying an equatorial position to minimize steric interactions. The methoxy group lies approximately coplanar with the adjacent aromatic ring, optimizing conjugative interactions between the electron-donating methoxy substituent and the aromatic π-system.
The comparative analysis of intermolecular interactions reveals important differences between deuterated and non-deuterated forms. Hydrogen bonding networks in crystal structures of piperazine derivatives typically involve the secondary nitrogen atom and various acceptor sites. The substitution of hydrogen with deuterium weakens these interactions due to the isotope effect on hydrogen bond strength, potentially leading to different crystal packing arrangements and altered solid-state properties.
Crystallographic studies of various piperazine salts have demonstrated the formation of characteristic hydrogen-bonded motifs, including chain-of-rings patterns and sandwich-like arrangements. The deuterated analog is expected to maintain these general structural features while exhibiting weaker intermolecular associations. This difference may manifest as altered solubility properties, crystal morphology, and thermal stability characteristics.
The electronic properties comparison reveals minimal differences between the two forms, as deuterium substitution does not significantly alter the electronic distribution within the molecule. The aromatic character of the methoxyphenyl group remains unchanged, and the basic nitrogen atoms retain their fundamental chemical properties. However, subtle differences in zero-point vibrational energies and molecular dynamics may lead to small but detectable changes in reaction rates and equilibrium constants, phenomena collectively known as kinetic and equilibrium isotope effects.
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-(2-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H/i6D2,7D2,8D2,9D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMVHGULHRJOEC-OEVGSOSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2OC)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclization Using Bis(2-Chloroethyl)amine Hydrochloride
The foundational synthesis of 1-(2-Methoxyphenyl)piperazine hydrochloride involves reacting 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride in the presence of diethyleneglycol monomethyl ether at 150°C for 12 hours. Post-reaction, the mixture is dissolved in methanol and precipitated with diethyl ether, yielding the hydrochloride salt with a 74% efficiency. This method emphasizes the importance of high-temperature cyclization and solvent selection for optimal ring formation.
Key Reaction Parameters:
-
Temperature : 150°C
-
Solvent : Diethyleneglycol monomethyl ether
-
Precipitation Agents : Methanol/diethyl ether
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Yield : 74%
Isotopic Labeling Strategies for Deuterated Analog Synthesis
Deuterium Incorporation via Precursor Exchange
The synthesis of 1-(2-Methoxyphenyl)piperazine-d8 hydrochloride (CAS: 1185090-82-7) involves substituting eight hydrogen atoms with deuterium at specific positions on the piperazine ring. The molecular formula C₁₁H₈D₈N₂O·HCl indicates deuteration at all eight positions of the piperazine moiety, achieved through either:
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Deuterated Starting Materials : Using deuterium-enriched reagents (e.g., D₂O or deuterated amines) during the cyclization step.
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Post-Synthesis Isotopic Exchange : Exposing the non-deuterated compound to deuterated acidic or basic conditions to facilitate H/D exchange.
Challenges in Deuteration:
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Isotopic Purity : Ensuring minimal proton contamination during synthesis.
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Reaction Kinetics : Prolonged reaction times may be required for complete deuteration.
Scalable Synthesis from Patent Literature
Phase-Transfer Catalyzed Alkylation
A patent (WO2005021521A1) details the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) and bases (e.g., potassium carbonate) in dimethylformamide to alkylate 1-(2-methoxyphenyl)piperazine with halogenated propane derivatives. While this method targets a structurally related compound, it provides a template for adapting deuterated intermediates:
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Catalyst : Sodium iodide enhances nucleophilic substitution rates.
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Solvent : Dimethylformamide (DMF) ensures solubility of ionic species.
Adaptations for Deuterated Synthesis:
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Replace 1-bromo-3-chloropropane with deuterated analogs (e.g., 1-bromo-3-chloro-d₆-propane ).
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Use deuterated solvents (e.g., DMF-d₇) to prevent proton back-exchange.
Analytical Validation and Quality Control
Gas Chromatography (GC) with Flame Ionization Detection
A standardized GC method employs a 5% phenyl/95% methyl silicone column (10 m × 0.32 mm) with hydrogen carrier gas (1.8 mL/min) to resolve 1-(2-methoxyphenyl)piperazine from isomers. Key parameters include:
Deuterated Compound Analysis:
Capillary Electrophoresis (CE)
CE using a 34 cm × 50 µm fused silica capillary and 100 mM lithium phosphate buffer (pH 2.3) achieves baseline separation of piperazine derivatives. The deuterated compound shows a migration time of 4.712 minutes , distinguishable from non-deuterated analogs.
Optimization Strategies for Industrial Production
Solvent and Catalyst Screening
Data from multiple syntheses highlight the role of solvent polarity and catalyst loading:
Chemical Reactions Analysis
Acylation Reactions
1-(2-Methoxyphenyl)piperazine reacts with acetic anhydride to form acetylpiperazine derivatives , critical intermediates for pharmaceuticals like penitiazole (anthelmintic agent) .
Reaction conditions :
- Solvent: Methanol
- Temperature: Room temperature
- Catalyst: None required
Salt Formation
Conversion to hydrobromide salts is achieved via treatment with HBr in methanol at low temperatures:
| Parameter | Value |
|---|---|
| Reaction Temperature | -15°C to 5°C |
| Time | 2.5 hours |
| Solvent | Methanol |
| Reagent | HBr (150 g/L in methanol) |
Acid-Base Reactivity
The piperazine ring’s secondary amines participate in acid-base reactions, forming stable hydrochloride salts (pKa ~9.5). Deuterium substitution minimally alters pKa due to isotopic effects (<0.1 pH unit shift) .
Solubility Profile :
Chromatographic Behavior
Retention times and mass transitions for LC-MS/MS analysis:
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| 1-(2-Methoxyphenyl)piperazine-d8 | 4.712 | 236.16 | 90.95, 64.95 | 25, 47 |
| Non-deuterated analog | 2.858 | 228.72 | 135.00, 76.90 | 17, 43 |
NMR Spectral Signatures
- 1H NMR (D2O) :
Isotopic Effects on Reactivity
Deuterium labeling at the piperazine ring marginally slows reaction rates in SN2 mechanisms (e.g., alkylation) due to increased bond strength (C-D vs. C-H). Experimental kinetic isotope effects (KIE) for analogous piperazines range from 1.5–2.0 .
Stability and Degradation
Scientific Research Applications
Analytical Chemistry
1-(2-Methoxyphenyl)piperazine-d8 hydrochloride is extensively used as an internal standard in various analytical techniques such as:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method is crucial for the detection of new psychoactive substances (NPS) and piperazine derivatives in biological fluids like serum and urine. The deuterated form allows for accurate quantification due to its distinct mass signature compared to non-deuterated analogs .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Similar to LC-MS, GC-MS utilizes this compound for systematic toxicological analysis. It aids in the identification of piperazine-related compounds that may contribute to poisoning cases .
Pharmacological Studies
The compound is investigated for its pharmacological properties, particularly its role as a potential psychostimulant. Research indicates that piperazine derivatives can mimic the effects of traditional stimulants and may be implicated in cases of drug abuse . The deuterated variant helps in understanding the metabolic pathways and pharmacokinetics of these substances.
Toxicology Research
This compound plays a significant role in toxicological studies aimed at understanding the effects and symptoms associated with piperazine poisoning. Studies reveal that exposure can lead to symptoms such as tachycardia, hypertension, and pupil dilation . The compound's use in toxicology helps establish correlations between clinical symptoms and specific piperazine derivatives.
Case Study 1: Detection of Piperazine Derivatives
A study highlighted the challenges in diagnosing piperazine-related poisonings due to a lack of comprehensive analytical methods. The introduction of targeted methods using deuterated standards like this compound improved detection rates significantly. The study emphasized the urgent need for rapid diagnostic tools to enhance clinical outcomes during poisoning incidents .
Case Study 2: Metabolism and Pharmacokinetics
Research focusing on the metabolism of piperazine derivatives utilized this compound to trace metabolic pathways in animal models. The findings indicated that deuteration allowed researchers to differentiate between endogenous compounds and administered substances, providing clearer insights into pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride involves its interaction with molecular targets in the central and autonomic nervous systems. It affects neurotransmitter pathways, leading to changes in blood pressure and smooth muscle function. The exact molecular targets and pathways involved are still under investigation, but it is known to influence serotonin and dopamine receptors .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Piperazine Derivatives
Pharmacological and Functional Differences
Table 2: Receptor Affinity and Functional Activity
Key Observations:
Deuteration Impact: The deuterated form of 1-(2-methoxyphenyl)piperazine is pharmacologically inert but critical for analytical precision. Non-deuterated analogs (e.g., HBK-15, WAY-100635) show robust receptor interactions .
Substituent Effects: Chlorine addition (e.g., 1-(5-Chloro-2-methoxyphenyl)piperazine) enhances 5-HT receptor binding but reduces selectivity .
Notes on Comparative Analysis
Deuterated vs.
Receptor Selectivity : The 2-methoxyphenyl moiety is critical for 5-HT1A affinity. Substitutions at the phenyl ring (e.g., chlorine in HBK-15) modulate selectivity toward other receptors like 5-HT7 or D2 .
Therapeutic vs. Analytical Use: Non-deuterated analogs (e.g., HBK-15) are explored for antidepressant effects, while deuterated variants are restricted to forensic and analytical applications .
Biological Activity
1-(2-Methoxyphenyl)piperazine-d8 hydrochloride is a deuterated derivative of 1-(2-methoxyphenyl)piperazine, a compound that has garnered attention for its potential biological activities, particularly in neuroscience and pharmacology. The incorporation of deuterium enhances the stability and metabolic profile of the compound, making it an interesting subject for research into its biological effects and mechanisms of action.
This compound has the following chemical characteristics:
- Molecular Formula : C10H12D8ClN
- Molecular Weight : Approximately 215.76 g/mol
- CAS Number : 1093380-08-5
The presence of deuterium in the piperazine ring influences the compound's interactions with biological systems, potentially altering its pharmacokinetics and pharmacodynamics compared to its non-deuterated counterpart.
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors.
Receptor Interactions
- Serotonin Receptors : The compound exhibits agonistic or antagonistic properties at different serotonin receptor subtypes. For example, studies have shown that derivatives of piperazine can interact with the 5-HT1A receptor, influencing mood and anxiety pathways .
- GABA Receptors : Similar to other piperazine derivatives, it may also interact with GABAergic pathways, contributing to its potential anxiolytic effects .
Biological Activity
Research indicates that this compound possesses several notable biological activities:
- Antidepressant Effects : Animal studies suggest that compounds in this class can exhibit antidepressant-like effects by modulating serotonergic transmission .
- Neuroprotective Properties : The compound has been investigated for its ability to protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases .
- Antimicrobial Activity : There is evidence that piperazine derivatives can inhibit bacterial efflux pumps, enhancing the efficacy of antibiotics against resistant strains .
Case Studies and Research Findings
A selection of studies highlights the biological activity and potential applications of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its deuterated nature:
Q & A
Basic Research Questions
Q. What is the recommended synthetic route for 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride, and what parameters optimize yield?
- Methodology : The synthesis typically involves coupling deuterated piperazine (piperazine-d8) with 2-methoxyphenyl derivatives. For example, deuterated aripiprazole analogs are synthesized via a two-step process:
Reacting 1,4-dibromobutane-d8 with a hydroxyl-substituted quinolinone to form an intermediate.
Coupling this intermediate with 1-(2,3-dichlorophenyl)piperazine hydrochloride under reflux in acetonitrile with triethylamine as a base. Critical parameters include reaction temperature (80–100°C), solvent purity, and stoichiometric control of deuterated reagents to minimize isotopic dilution .
- Yield Optimization : Use anhydrous conditions and catalytic bases (e.g., NEt₃) to enhance nucleophilic substitution efficiency. Purification via recrystallization or preparative HPLC ensures >99% isotopic purity .
Q. Which analytical methods are most effective for characterizing purity and isotopic enrichment?
- HPLC-UV/MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV detection (254 nm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 236.1 for non-deuterated vs. 244.1 for d8). Isotopic purity ≥98% is required for reliable pharmacokinetic studies .
- NMR : ¹H NMR should show absence of proton signals at positions replaced by deuterium (e.g., piperazine ring protons). ¹³C NMR and ²H NMR quantify isotopic incorporation .
Q. What safety precautions are essential when handling this compound?
- Hazards : Acute toxicity (oral, dermal, inhalation), skin/eye irritation, and potential respiratory sensitization .
- Protocols :
- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).
- Store in airtight containers at 2–8°C, away from oxidizers.
- In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation .
Advanced Research Questions
Q. How can isotopic interference be minimized during LC-MS/MS quantification of deuterated analogs?
- Challenges : Natural abundance ¹³C/²H isotopes may overlap with deuterated signals.
- Solutions :
- Use high-resolution mass spectrometers (Q-TOF) to distinguish m/z differences as small as 0.02 Da.
- Optimize chromatographic separation (e.g., HILIC columns) to resolve deuterated and non-deuterated species .
Q. What experimental designs address receptor binding discrepancies between deuterated and non-deuterated ligands?
- Case Study : In 5-HT₁A receptor studies, deuterated NAN-190 (a 1-(2-methoxyphenyl)piperazine analog) showed altered binding kinetics due to deuterium’s mass effect on hydrogen bonding.
- Mitigation :
- Perform competitive binding assays (e.g., vs. 8-OH-DPAT) using radiolabeled ligands (³H-WAY-100635) to compare Kᵢ values.
- Use molecular dynamics simulations to predict deuterium-induced conformational changes in receptor-ligand complexes .
Q. How does deuteration impact chemical stability, and what assays assess long-term storage viability?
- Stability Risks : Deuteration may alter hydrolysis rates (e.g., HCl salt forms) and photodegradation pathways.
- Testing Protocols :
- Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Monitor deuterium loss via FT-IR (C-D stretching at ~2100 cm⁻¹) and NMR .
Q. What role does this compound play in neurotransmitter system research?
- Applications :
- Dopamine D₂ Receptor Studies : Acts as a deuterated intermediate in synthesizing aripiprazole-d8, a tracer for receptor occupancy assays .
- Serotonin Receptor Antagonism : Non-deuterated analogs (e.g., NAN-190) inhibit 5-HT₁A autoreceptors in rat dorsal raphe nucleus, increasing inhibitory postsynaptic currents (IPSCs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
